molecular formula C11H8ClF3N4 B13107637 N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine

N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine

Cat. No.: B13107637
M. Wt: 288.65 g/mol
InChI Key: QIQNDZOFTKNMGC-UHFFFAOYSA-N
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Description

N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro and trifluoromethyl group, and a benzene ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine typically involves the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with benzene-1,3-diamine. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which enhances the reaction efficiency and yield . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino groups on the benzene ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation reactions may produce nitro derivatives.

Scientific Research Applications

N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyrimidine ring, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H8ClF3N4

Molecular Weight

288.65 g/mol

IUPAC Name

3-N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]benzene-1,3-diamine

InChI

InChI=1S/C11H8ClF3N4/c12-9-8(11(13,14)15)5-17-10(19-9)18-7-3-1-2-6(16)4-7/h1-5H,16H2,(H,17,18,19)

InChI Key

QIQNDZOFTKNMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F)N

Origin of Product

United States

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